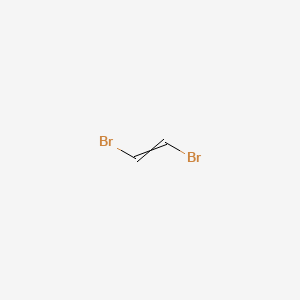

1,2-Dibromoethene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1,2-dibromoethene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2/c3-1-2-4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTUEMKLYAGTNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540-49-8, 25429-23-6 | |

| Record name | 1,2-Dibromoethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene, dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of cis-1,2-Dibromoethene from Acetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis-1,2-dibromoethene from acetylene (B1199291), with a focus on stereoselective methods. It includes detailed experimental protocols, a comparative analysis of different synthetic routes, and an exploration of the underlying reaction mechanisms. This document is intended to serve as a valuable resource for researchers in organic synthesis, particularly those involved in the development of novel therapeutics and functional materials where the stereochemistry of molecular building blocks is critical.

Introduction

1,2-Dibromoethene, a dihalogenated alkene, exists as two geometric isomers: cis (Z) and trans (E). The distinct spatial arrangement of the bromine atoms in these isomers leads to different physical and chemical properties, making stereoselective synthesis a crucial aspect of their application in organic chemistry. While the traditional synthesis of this compound from acetylene often yields the thermodynamically more stable trans-isomer, recent advancements have enabled the highly selective synthesis of the cis-isomer. This guide will detail both traditional and modern stereoselective methods.

Synthesis Methodologies

The synthesis of this compound from acetylene primarily involves the addition of bromine across the carbon-carbon triple bond. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the reagents employed.

Traditional Electrophilic Addition of Bromine

The direct addition of molecular bromine (Br₂) to acetylene is a classic method for producing this compound. However, this method typically results in the formation of the trans-isomer as the major product. To prevent the formation of the over-brominated product, 1,1,2,2-tetrabromoethane, an excess of acetylene is used, with bromine as the limiting reagent.[1]

A variation of this method involves the use of N-bromosuccinimide (NBS) in the presence of a bromide source, such as lithium bromide (LiBr). In this case, NBS acts as an electrophilic bromine source.[1]

Stereoselective Synthesis of cis-1,2-Dibromoethene

Achieving high selectivity for the cis-isomer requires specific catalytic systems that favor syn-addition of the two bromine atoms across the acetylene triple bond.

A recently developed method utilizes a silver and methanesulfonic acid (CH₃SO₃H) co-catalyzed system for the direct Z-selective synthesis of cis-1,2-dibromoalkenes from alkynes using NBS as the bromine source.[2] This method offers a direct and efficient route to the desired cis-isomer under mild conditions.[2]

Experimental Protocols

General Procedure for the Synthesis of trans-1,2-Dibromoethene

This protocol describes a typical procedure for the synthesis of this compound, which predominantly yields the trans-isomer.

Materials:

-

Acetylene gas

-

Dichloromethane (B109758) (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF)

-

Bromine (Br₂)

-

Sodium thiosulfate (B1220275) solution

-

Anhydrous sodium sulfate

Procedure:

-

In a 250 mL three-necked flask, dissolve acetylene (2.6 g, 100 mmol) in 20 mL of dichloromethane.

-

Add DMF (1.3 g, 18 mmol) to the solution.

-

Cool the mixture to a temperature between -5 and 0 °C.

-

Slowly add a solution of bromine (19.2 g, 120 mmol) dissolved in 100 mL of dichloromethane dropwise to the acetylene solution.

-

After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

-

Quench the reaction by adding sodium thiosulfate solution.

-

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Purify the product by atmospheric distillation, collecting the fraction at 107-110 °C, to obtain 1,2-dibromoethylene.[2]

General Procedure for the Silver-Catalyzed Z-Selective Synthesis of cis-1,2-Dibromoalkenes

The following is a general procedure based on the silver-catalyzed method for producing cis-1,2-dibromoalkenes.

Materials:

-

Alkyne (e.g., Acetylene)

-

N-Bromosuccinimide (NBS)

-

Silver(I) catalyst (e.g., AgBF₄, AgOTf)

-

Methanesulfonic acid (CH₃SO₃H)

-

Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

Procedure:

-

To a reaction vessel, add the alkyne, a silver(I) catalyst, and methanesulfonic acid in a suitable solvent.

-

Add N-bromosuccinimide to the mixture.

-

Stir the reaction at a specified temperature for a designated time, monitoring the reaction progress by techniques such as TLC or GC.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product using column chromatography to isolate the cis-1,2-dibromoalkene.

Data Presentation

The following tables summarize quantitative data for different synthetic methods.

| Method | Brominating Agent | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | cis:trans Ratio | Reference |

| Traditional | Br₂ | DMF | CH₂Cl₂ | -5 to RT | 4 | 73 | 4:96 | [2] |

| Silver-Catalyzed | NBS | AgBF₄ / CH₃SO₃H | DCE | 50 | 12 | High | >99:1 (for phenylacetylene) | [2] |

Reaction Mechanisms

The stereochemical outcome of the bromination of acetylene is determined by the reaction mechanism.

Mechanism of Electrophilic Anti-Addition

The traditional bromination of acetylene proceeds through an electrophilic addition mechanism that results in anti-addition of the bromine atoms, leading to the trans-isomer. The π-electrons of the acetylene triple bond attack a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion occurs from the side opposite to the bromonium ion, resulting in the exclusive formation of the trans-product.

Caption: Mechanism of anti-addition of bromine to acetylene.

Proposed Mechanism for Silver-Catalyzed Syn-Addition

In the silver-catalyzed Z-selective dibromination, the reaction is proposed to proceed through a different pathway that favors syn-addition. Mechanistic studies suggest the formation of a silver allene (B1206475) cation intermediate, followed by a sequential bromine free radical addition and substitution, leading to the cis-product.[2]

Caption: Proposed mechanism for silver-catalyzed syn-addition.

Experimental Workflow

The general workflow for the synthesis and purification of cis-1,2-dibromoethene is outlined below.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of cis-1,2-dibromoethene from acetylene can be achieved with high stereoselectivity through modern catalytic methods. The silver-catalyzed approach using NBS offers a significant advantage over traditional methods by providing a direct route to the cis-isomer under mild conditions. Understanding the underlying reaction mechanisms is key to controlling the stereochemical outcome and optimizing reaction conditions. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis of this important chemical building block.

References

physical properties of trans-1,2-Dibromoethene

An In-depth Technical Guide to the Physical Properties of trans-1,2-Dibromoethene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering quantitative data, standard experimental methodologies, and a conceptual diagram of the relationships between its physical properties.

Core Physical Properties

trans-1,2-Dibromoethene, also known as (E)-1,2-dibromoethene, is a dihalogenated alkene.[1][2] It exists as a colorless liquid at room temperature.[1][3] The quantitative are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | C₂H₂Br₂ | |

| Molecular Weight | 185.85 g/mol | |

| Appearance | Colorless Liquid | Standard Temperature and Pressure |

| Melting Point | -6.5 °C | |

| Boiling Point | 108 °C | At 760 mmHg |

| Density | 2.229 g/mL | |

| 2.21 g/cm³ | At 17 °C | |

| Solubility | Insoluble | In water[4][5] |

| Soluble | In acetone, benzene, chloroform[4] | |

| Very Soluble | In diethyl ether, ethanol[4] | |

| Refractive Index | 1.5440 | At 25 °C[3] |

| Vapor Pressure | 31.0 mmHg | At 25 °C[3] |

| Dipole Moment | 0.00 D |

Experimental Protocols for Property Determination

The following sections outline the standard experimental methodologies used to determine the key physical properties of chemical compounds like trans-1,2-Dibromoethene.

Melting Point Determination

The melting point is determined using a melting point apparatus. A small, powdered sample of the solidified compound is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Boiling Point Determination

The boiling point is measured by distillation. The liquid is placed in a distillation flask with boiling chips and heated. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask. The temperature at which the liquid boils and its vapor condenses on the thermometer is recorded as the boiling point, typically at atmospheric pressure.

Density Measurement

Density is typically determined using a pycnometer, a flask with a specific, known volume. The pycnometer is weighed empty, then filled with the liquid and weighed again. The mass of the liquid is divided by the known volume of the pycnometer to give the density at a specific temperature.

Refractive Index Measurement

The refractive index is measured using a refractometer, such as an Abbe refractometer. A few drops of the liquid are placed on the prism of the instrument. Light is passed through the sample, and the angle of refraction is measured. This is used to calculate the refractive index, which is a dimensionless number that describes how fast light travels through the material. The measurement is temperature-dependent.

Solubility Determination

Solubility is determined by adding a small amount of the solute (trans-1,2-Dibromoethene) to a known volume of a solvent (e.g., water, ethanol). The mixture is stirred or agitated. If the solute completely dissolves, more is added until saturation is reached. Solubility can be qualitatively described (e.g., soluble, insoluble) or quantitatively measured as the concentration of the saturated solution.

Logical Relationships of Physical Properties

The following diagram illustrates the logical relationship between the physical state of trans-1,2-Dibromoethene and its key physical properties.

References

Unveiling Molecular Polarity: A Technical Guide to cis-trans Isomerism and Dipole Moments in 1,2-Dibromoethene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of cis-trans isomerism and its profound impact on the molecular dipole moment, using 1,2-dibromoethene as a model compound. Understanding these concepts is critical in fields ranging from medicinal chemistry to materials science, where molecular polarity governs solubility, reactivity, and intermolecular interactions.

The Influence of Geometric Isomerism on Dipole Moment

Cis-trans isomerism, a form of stereoisomerism, arises from the restricted rotation around a carbon-carbon double bond. This rigidity leads to two distinct spatial arrangements of substituents. In this compound (C₂H₂Br₂), the two bromine atoms can be on the same side of the double bond (cis isomer) or on opposite sides (trans isomer). This seemingly subtle difference in geometry has a dramatic effect on the overall molecular polarity, which is quantified by the dipole moment (µ).

A dipole moment is a measure of the separation of positive and negative charges in a molecule. Individual polar bonds, such as the carbon-bromine (C-Br) bond, possess a bond dipole due to the difference in electronegativity between the two atoms. The overall molecular dipole moment is the vector sum of all individual bond dipoles.

In cis-1,2-dibromoethene, the C-Br bond dipoles are oriented in the same general direction, resulting in a net molecular dipole moment.[1][2] Conversely, in trans-1,2-dibromoethene, the symmetrical arrangement of the C-Br bonds causes their individual dipoles to be equal in magnitude but opposite in direction.[1][3][4] This leads to a cancellation of the bond dipoles, resulting in a zero or near-zero molecular dipole moment.[1][3][5]

Quantitative Data Summary

The experimentally determined and calculated dipole moments for the isomers of this compound clearly illustrate the impact of their molecular geometry.

| Isomer | Molecular Structure | Dipole Moment (D) |

| cis-1,2-Dibromoethene | (Same side) | 1.22 D[6] |

| trans-1,2-Dibromoethene | (Opposite sides) | 0.00 D[5] |

Data sourced from Stenutz.

Experimental Protocol for Dipole Moment Determination

The determination of molecular dipole moments is a crucial experimental technique in physical chemistry. A common method involves measuring the dielectric constant of a dilute solution of the substance in a non-polar solvent.

Objective: To determine the dipole moment of a polar molecule (e.g., cis-1,2-dibromoethene) in a non-polar solvent.

Materials and Equipment:

-

Dipole meter (based on the heterodyne beat method or capacitance measurement)

-

Capacitance cell

-

Thermostatic bath

-

Refractometer

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Non-polar solvent (e.g., benzene, carbon tetrachloride)

-

Substance to be analyzed (cis-1,2-dibromoethene)

Methodology:

-

Solution Preparation:

-

Prepare a series of dilute solutions of the solute (cis-1,2-dibromoethene) in the non-polar solvent at various known concentrations (mole fractions).[7]

-

Ensure all glassware is scrupulously clean and dry to avoid impurities that could affect the measurements.

-

-

Dielectric Constant Measurement:

-

Calibrate the dipole meter according to the manufacturer's instructions.

-

Measure the capacitance of the pure solvent and each of the prepared solutions using the capacitance cell.[7][8] The cell should be thermostated to maintain a constant temperature throughout the experiment.[7]

-

The change in capacitance upon addition of the solute is related to the dielectric constant of the solution.

-

-

Refractive Index Measurement:

-

Measure the refractive index of the pure solvent and each of the solutions using a refractometer.[9] This measurement is necessary to determine the molar polarization at optical frequencies.

-

-

Data Analysis (Guggenheim Method):

-

The Guggenheim method is a common approach to calculate the dipole moment from the experimental data. It relies on the following equation: μ² = (27kT / 4πN) * ( (Δε / w) - (Δn² / w) ) / ( (ε₁ + 2)(n₁² + 2) ) where:

-

μ is the dipole moment

-

k is the Boltzmann constant

-

T is the absolute temperature

-

N is Avogadro's number

-

Δε is the difference in the dielectric constant between the solution and the pure solvent

-

Δn² is the difference in the square of the refractive index between the solution and the pure solvent

-

w is the weight fraction of the solute

-

ε₁ and n₁ are the dielectric constant and refractive index of the pure solvent, respectively.

-

-

Plot (Δε / w) and (Δn² / w) against w and extrapolate to infinite dilution (w → 0) to obtain the limiting slopes.

-

Substitute these values into the Guggenheim equation to calculate the dipole moment.

-

Visualization of Dipole Moments

The following diagrams, generated using Graphviz, illustrate the vector addition of bond dipoles in cis- and trans-1,2-dibromoethene, providing a clear visual representation of why one isomer is polar and the other is non-polar.

Caption: Vector addition of C-Br bond dipoles in cis- and trans-1,2-dibromoethene.

The case of this compound provides a classic and clear illustration of the critical relationship between molecular geometry and polarity. For researchers in drug development and materials science, a thorough understanding of how isomerism affects dipole moments is paramount for predicting molecular interactions, solubility, and ultimately, the efficacy and behavior of novel compounds. The experimental and computational tools described herein are essential for the characterization of molecular polarity, a fundamental parameter in chemical design and analysis.

References

An In-depth Technical Guide to the IR Spectroscopy Analysis of 1,2-Dibromoethene Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is a powerful analytical technique for the elucidation of molecular structures and the identification of functional groups. This guide provides a comprehensive technical overview of the application of Fourier-transform infrared (FTIR) spectroscopy for the analysis of the geometric isomers of 1,2-dibromoethene: cis-1,2-dibromoethene and trans-1,2-dibromoethene. Due to their different molecular symmetries, the cis and trans isomers exhibit distinct IR spectra, allowing for their unambiguous differentiation. This document outlines the characteristic vibrational frequencies and their assignments for each isomer, presents a detailed experimental protocol for their analysis using Attenuated Total Reflectance (ATR)-FTIR, and provides visual aids to understand the analytical workflow and the relationship between molecular structure and vibrational modes.

Introduction to the Infrared Spectroscopy of this compound

This compound (C₂H₂Br₂) is a halogenated alkene that exists as two geometric isomers: cis-1,2-dibromoethene and trans-1,2-dibromoethene. The spatial arrangement of the bromine and hydrogen atoms around the carbon-carbon double bond leads to significant differences in their molecular symmetry. The cis isomer belongs to the C₂ᵥ point group, while the trans isomer belongs to the C₂ₕ point group. This difference in symmetry governs the IR activity of their fundamental vibrational modes.

In IR spectroscopy, a molecule absorbs infrared radiation at specific frequencies that correspond to its vibrational transitions. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. The distinct symmetries of the cis and trans isomers of this compound result in different sets of IR active vibrational modes, leading to unique IR spectra that serve as molecular fingerprints for each isomer.

Data Presentation: Vibrational Frequencies and Assignments

The following table summarizes the key infrared absorption bands for cis- and trans-1,2-dibromoethene. The assignments are based on the expected vibrational modes for this type of molecule. The fingerprint region, typically from 1500 cm⁻¹ to 400 cm⁻¹, contains complex vibrations that are unique to the molecule's overall structure.

| Vibrational Mode | Functional Group | cis-1,2-Dibromoethene Wavenumber (cm⁻¹) | trans-1,2-Dibromoethene Wavenumber (cm⁻¹) |

| =C-H Stretch | Alkene C-H | ~3080 | ~3070 |

| C=C Stretch | Alkene C=C | ~1590 | Inactive or very weak |

| C-H In-plane Bend (Scissoring) | Alkene C-H | ~1270 | ~1200 |

| C-H Out-of-plane Bend (Wagging) | Alkene C-H | ~900 | ~930 |

| C-Br Stretch (Asymmetric) | Haloalkene C-Br | ~690 | ~750 |

| C-Br Stretch (Symmetric) | Haloalkene C-Br | ~580 | Inactive |

Note: The vibrational frequencies are approximate and can vary slightly based on the physical state of the sample (e.g., liquid, gas, or in solution) and the specific instrumentation used.

Experimental Protocols

The following protocol details the methodology for obtaining the FTIR spectrum of liquid this compound isomers using an Attenuated Total Reflectance (ATR) accessory, which is well-suited for the analysis of volatile liquids.

Materials and Equipment

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal

-

Samples of cis-1,2-dibromoethene and trans-1,2-dibromoethene

-

Volatile solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

-

Pasteur pipettes or micropipettes

-

Fume hood

Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the computer with the operating software are turned on and have had adequate time to warm up and stabilize.

-

Install the ATR accessory in the sample compartment of the FTIR spectrometer.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This spectrum accounts for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

Ensure the ATR crystal surface is clean and dry. Clean the crystal with a lint-free wipe dampened with a volatile solvent (e.g., isopropanol) and allow it to fully evaporate.

-

With the clean, empty ATR crystal in the beam path, acquire the background spectrum. Typically, this involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Analysis:

-

In a fume hood, carefully place a small drop (approximately 1-2 µL) of the this compound isomer onto the center of the ATR crystal to completely cover the crystal surface.

-

For volatile liquids like this compound, a volatile liquid cover or a micro-well plate for the ATR crystal can be used to minimize evaporation during the measurement.[1]

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans at 4 cm⁻¹ resolution). The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be properly labeled with the sample identity (cis or trans-1,2-dibromoethene).

-

Identify the characteristic absorption peaks and compare their wavenumbers to the reference data in the table above to confirm the identity of the isomer.

-

Note the presence or absence of key distinguishing peaks, such as the C=C stretch for the trans isomer.

-

-

Cleaning:

-

After the analysis is complete, thoroughly clean the ATR crystal. Use a lint-free wipe to absorb the bulk of the liquid sample.

-

Then, clean the crystal surface with a lint-free wipe dampened with a suitable solvent. Repeat the cleaning process to ensure no residue remains.

-

Run a clean check by acquiring a new spectrum to ensure no sample peaks are present.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the IR spectroscopic analysis of this compound.

Caption: Workflow for the FTIR analysis of this compound.

Caption: Structural differences and their impact on IR active modes.

Conclusion

The distinct molecular symmetries of cis- and trans-1,2-dibromoethene give rise to unique infrared spectra, which can be readily distinguished through FTIR analysis. The presence of a strong C=C stretching band in the spectrum of the cis isomer and its absence or weakness in the trans isomer is a particularly clear diagnostic feature. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality IR spectra for the identification and differentiation of these isomers. This guide serves as a valuable resource for scientists and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1,2-Dibromoethene

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound (C₂H₂Br₂). It includes an analysis of the mass spectrum, a summary of quantitative data, a detailed experimental protocol for analysis, and a visualization of the fragmentation pathway. This document is intended to assist researchers in identifying and characterizing this compound in various analytical contexts.

Introduction to Electron Ionization Mass Spectrometry of this compound

This compound, also known as acetylene (B1199291) dibromide, is a halogenated hydrocarbon with the chemical formula C₂H₂Br₂.[1][2] In mass spectrometry, particularly under electron ionization (EI), a molecule is bombarded with high-energy electrons. This process typically ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).[3] This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller charged fragments and neutral radicals. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z), creating a unique "fingerprint" for the compound.

A key feature in the mass spectrum of bromine-containing compounds is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[3] This results in a characteristic isotopic pattern for any fragment containing bromine atoms:

-

Fragments with one bromine atom will appear as a pair of peaks of approximately equal intensity, separated by 2 m/z units.

-

Fragments with two bromine atoms will appear as a triplet of peaks, with an intensity ratio of approximately 1:2:1, also separated by 2 m/z units.[3]

Analysis of the Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is characterized by a distinct molecular ion cluster and several major fragment ions resulting from the loss of bromine atoms and other neutral species.

Molecular Ion (M⁺•)

The molecular weight of this compound is approximately 186 g/mol .[1][2] The molecular ion peak cluster is observed at m/z 184, 186, and 188. This triplet corresponds to the different isotopic combinations of the two bromine atoms:

-

m/z 184: [C₂H₂⁷⁹Br₂]⁺•

-

m/z 186: [C₂H₂⁷⁹Br⁸¹Br]⁺•

-

m/z 188: [C₂H₂⁸¹Br₂]⁺•

The relative intensity of these peaks follows the expected 1:2:1 ratio for a species containing two bromine atoms.

Major Fragment Ions

The primary fragmentation pathway involves the sequential loss of bromine atoms and hydrogen bromide (HBr).

-

[M-Br]⁺ Ion (m/z 105, 107): The loss of a single bromine radical (•Br) from the molecular ion results in the most abundant fragment cluster in the spectrum, making it the base peak. This fragment, [C₂H₂Br]⁺, appears as a doublet with a nearly 1:1 intensity ratio due to the presence of a single bromine atom.

-

m/z 105: [C₂H₂⁷⁹Br]⁺

-

m/z 107: [C₂H₂⁸¹Br]⁺

-

-

[M-Br₂]⁺• Ion (m/z 26): The subsequent loss of the second bromine atom leads to the formation of the acetylene ion, [C₂H₂]⁺•, at m/z 26.

-

[Br]⁺ and [Br₂]⁺• Ions: Peaks corresponding to the bromine isotopes themselves can also be observed at m/z 79 and 81 ([Br]⁺) and as a 1:2:1 triplet at m/z 158, 160, and 162 ([Br₂]⁺•).

Quantitative Data Presentation

The quantitative data for the principal ions in the electron ionization mass spectrum of this compound are summarized in the table below, based on data from the NIST Mass Spectrometry Data Center.[1]

| m/z | Proposed Ion Fragment | Isotopic Composition | Relative Abundance (%) | Notes |

| 26 | [C₂H₂]⁺• | - | ~20 | Loss of two Br atoms |

| 79 | [⁷⁹Br]⁺ | ⁷⁹Br | ~15 | Bromine ion |

| 81 | [⁸¹Br]⁺ | ⁸¹Br | ~15 | Bromine ion |

| 105 | [C₂H₂Br]⁺ | [C₂H₂⁷⁹Br]⁺ | 100 | Base Peak ; Loss of one Br atom |

| 107 | [C₂H₂Br]⁺ | [C₂H₂⁸¹Br]⁺ | ~98 | Isotopic partner to the base peak |

| 184 | [C₂H₂Br₂]⁺• | [C₂H₂⁷⁹Br₂]⁺• | ~45 | Molecular Ion (M) |

| 186 | [C₂H₂Br₂]⁺• | [C₂H₂⁷⁹Br⁸¹Br]⁺• | ~90 | Molecular Ion (M+2) |

| 188 | [C₂H₂Br₂]⁺• | [C₂H₂⁸¹Br₂]⁺• | ~45 | Molecular Ion (M+4) |

Experimental Protocol: GC-MS Analysis

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source. This protocol is typical for the analysis of volatile halogenated organic compounds.[4]

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a volatile, high-purity solvent (e.g., methanol (B129727) or hexane). Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Extraction (if required): For environmental or biological matrices, use an appropriate extraction technique such as liquid-liquid extraction with a suitable organic solvent or solid-phase microextraction (SPME).

-

Final Sample: Transfer the final extract or diluted standard into a 2 mL glass autosampler vial and cap securely.

Instrumentation and Conditions

-

Gas Chromatograph (GC):

-

Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 200 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 25-250.

-

Scan Rate: 2 scans/second.

-

Data Analysis

-

Compound Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

-

Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 105) against the concentration of the prepared standards. Determine the concentration of this compound in unknown samples by interpolation from this curve.

Visualization of Fragmentation Pathway and Experimental Workflow

The following diagrams illustrate the logical relationships in the fragmentation of this compound and a typical experimental workflow for its analysis.

Caption: Fragmentation pathway of this compound in EI-MS.

References

- 1. 1,2-Dibromoethylene [webbook.nist.gov]

- 2. 1,2-Dibromoethylene [webbook.nist.gov]

- 3. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. ww2.arb.ca.gov [ww2.arb.ca.gov]

Solubility of 1,2-Dibromoethene in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-dibromoethene in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and provides a detailed experimental protocol for determining solubility, which can be applied to generate quantitative data in a laboratory setting.

Core Topic: Solubility Profile of this compound

This compound (C₂H₂Br₂), which exists as cis- and trans-isomers, is a halogenated hydrocarbon. Its solubility characteristics are dictated by its molecular structure. Generally, it is considered to be soluble in many common organic solvents, a property attributed to the principle of "like dissolves like," where non-polar or weakly polar solutes dissolve in solvents of similar polarity. Conversely, it is known to be insoluble in water.[1]

Data Presentation: Qualitative Solubility of this compound

| Solvent | Chemical Formula | Qualitative Solubility of this compound |

| Ethanol | C₂H₅OH | Very Soluble |

| Diethyl Ether | (C₂H₅)₂O | Very Soluble |

| Acetone | (CH₃)₂CO | Soluble |

| Benzene | C₆H₆ | Soluble |

| Chloroform | CHCl₃ | Soluble |

| Water | H₂O | Insoluble[1] |

Note: The terms "soluble" and "very soluble" indicate a significant degree of miscibility, but do not provide specific concentration limits. For applications requiring precise concentrations, experimental determination of solubility is recommended.

Experimental Protocols: Determination of Solubility

The following is a generalized, yet detailed, methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol can be adapted to generate the quantitative data absent in the literature.

Method: Isothermal Saturation Method

This method involves preparing a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument (e.g., UV-Vis spectrophotometer if the solute has a chromophore)

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

Procedure:

-

Preparation of the Saturated Solution: a. Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of a separate phase of this compound ensures that the solution is saturated. b. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically, cease agitation and allow the phases to separate to observe if any undissolved this compound remains.

-

Sample Collection and Preparation: a. After equilibrium is reached, stop the agitation and allow the solution to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow for complete phase separation. b. Carefully withdraw an aliquot of the clear, supernatant solvent phase using a pre-warmed or temperature-equilibrated syringe. c. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets of the solute. d. Determine the mass of the collected sample. e. Dilute the sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: a. Prepare a series of standard solutions of this compound in the same solvent with known concentrations. b. Analyze the standard solutions using a calibrated analytical method (e.g., GC-FID) to generate a calibration curve. c. Analyze the diluted sample solution under the same conditions. d. Determine the concentration of this compound in the diluted sample by comparing its analytical response to the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. b. Express the solubility in desired units, such as g/100 mL or g/100 g of the solvent.

Safety Precautions:

-

This compound is toxic and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: Workflow for Experimental Solubility Determination.

References

Methodological & Application

Application Notes: The Use of 1,2-Dibromoethene in Palladium-Catalyzed Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction 1,2-Dibromoethene is a highly versatile building block in organic synthesis, existing as two geometric isomers: cis-1,2-dibromoethene and trans-1,2-dibromoethene.[1][2] Its two reactive carbon-bromine bonds make it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the stereospecific and sequential introduction of various substituents.[3] This allows for the construction of complex, multi-substituted alkenes, conjugated dienes, and enynes, which are valuable motifs in pharmaceuticals, natural products, and materials science.[3][4][5] This document provides a comparative overview and detailed protocols for the application of this compound in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings.

General Principles of Reactivity The two C-Br bonds on this compound can be functionalized selectively. The first coupling reaction typically occurs at the more reactive C-Br bond, a process influenced by the specific reaction conditions, the palladium catalyst, the ligands employed, and any steric or electronic factors on the substrate.[3] This selective reactivity is crucial for the synthesis of unsymmetrical, disubstituted alkenes by allowing for a stepwise coupling strategy with two different coupling partners.

Comparative Overview of Key Cross-Coupling Reactions

The choice of coupling reaction depends on the desired product, functional group tolerance, and considerations regarding reagent toxicity and availability.[3]

| Reaction | Coupling Partner | Typical Product | General Yields | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboronic acids/esters | Substituted alkenes, dienes | Good to Excellent | Mild conditions, high functional group tolerance, commercially available reagents, non-toxic byproducts.[3][6] | Can be sensitive to base-sensitive substrates.[3] |

| Stille | Organostannanes | Substituted alkenes, dienes | Good to Excellent | Mild conditions, tolerant of a wide variety of functional groups.[3][7][8] | Toxicity of organotin reagents and byproducts.[7][8] |

| Heck | Alkenes | Substituted dienes, polyenes | Good to Excellent | High functional group tolerance, stereospecific.[3][9] | Regioselectivity can be an issue with certain alkenes.[10] |

| Sonogashira | Terminal Alkynes | Conjugated enynes | Good to Excellent | Mild conditions, directly forms C(sp²)-C(sp) bonds.[3][5] | Requires a copper(I) co-catalyst, which can lead to alkyne homocoupling.[5][11] |

Experimental Workflows and Catalytic Cycles

A generalized workflow for performing these reactions is outlined below, followed by diagrams of the fundamental catalytic cycles.

Caption: General experimental workflow for cross-coupling.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide.[6][12]

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.[12][13]

Protocol: Mono-arylation of this compound

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

-

Ligand (if needed, e.g., PPh₃, SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, THF/H₂O)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, palladium catalyst, ligand (if used), and base.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the mono-substituted bromoalkene.

-

Quantitative Data Summary (Suzuki-Miyaura)

| Parameter | Typical Value | Notes |

| Catalyst Loading | 1 - 5 mol% | Pd(PPh₃)₄ is a common choice.[13] |

| Base | 2.0 - 3.0 equiv | Aqueous Na₂CO₃ or K₂CO₃ are frequently used.[14] |

| Temperature | 80 - 110 °C | Dependent on substrate reactivity and solvent. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS. |

| Typical Yield | 70 - 95% | Highly dependent on specific substrates and conditions.[15] |

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide and is known for its high functional group tolerance.[7][8]

Caption: Simplified catalytic cycle for Stille coupling.[7][16]

Protocol: Mono-vinylation of this compound

-

Safety Note: Organotin compounds are toxic and must be handled with extreme care in a well-ventilated fume hood.[7][16]

-

Materials:

-

This compound (1.0 equiv)

-

Organostannane (e.g., Tributyl(vinyl)tin, 1.0 - 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Additive (optional, e.g., LiCl, CuI)

-

Solvent (e.g., Toluene, THF, DMF)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and any additives.

-

Add anhydrous, degassed solvent via syringe.

-

Add the organostannane reagent dropwise to the reaction mixture.[3]

-

Heat the mixture to the required temperature (typically 60-100 °C) and monitor the reaction progress.[3]

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of KF or CsF to precipitate tin byproducts, and stir for 1-2 hours.[3]

-

Filter the mixture through Celite®, washing with an organic solvent.

-

Perform an aqueous work-up on the filtrate, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Quantitative Data Summary (Stille)

| Parameter | Typical Value | Notes |

| Catalyst Loading | 1 - 5 mol% | Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand.[17] |

| Additive | 1.0 - 3.0 equiv | CuI or LiCl can accelerate the reaction.[7][17] |

| Temperature | 60 - 110 °C | Higher temperatures may be needed for less reactive substrates.[16] |

| Reaction Time | 4 - 24 hours | Highly substrate-dependent. |

| Typical Yield | 65 - 90% | Side reactions like homocoupling can occur.[16] |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9][18]

Caption: Simplified catalytic cycle for the Heck reaction.[9][13]

Protocol: Coupling of this compound with an Alkene

-

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., Styrene, n-Butyl acrylate, 1.2 - 2.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)

-

Base (e.g., Et₃N, K₂CO₃, 1.5 - 2.5 equiv)

-

Solvent (e.g., DMF, NMP, Acetonitrile)

-

-

Procedure:

-

In a sealed tube or flask, combine the this compound, palladium catalyst, phosphine ligand, and base.[3]

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent and the alkene via syringe.[3]

-

Heat the reaction mixture to the specified temperature (often 80-140 °C) with stirring.

-

After the reaction is complete (monitored by TLC/GC-MS), cool the mixture to room temperature.

-

Filter the mixture through Celite® to remove the palladium catalyst and inorganic salts.[9]

-

Concentrate the filtrate and perform a standard aqueous work-up.

-

Purify the product via column chromatography or distillation.

-

Quantitative Data Summary (Heck)

| Parameter | Typical Value | Notes |

| Catalyst Loading | 1 - 5 mol% | Pd(OAc)₂ is a common precatalyst.[9] |

| Base | 1.5 - 2.5 equiv | Organic bases like Et₃N or inorganic bases like K₂CO₃ are used.[3] |

| Temperature | 80 - 140 °C | Higher temperatures are often required. |

| Reaction Time | 6 - 48 hours | Slower for less reactive substrates like aryl chlorides.[9] |

| Typical Yield | 60 - 90% | Yields depend on the alkene's electronic properties.[10] |

Sonogashira Coupling

The Sonogashira coupling is a reaction to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using palladium and copper co-catalysts.[5][19]

Caption: Simplified catalytic cycles for Sonogashira coupling.[11][20]

Protocol: Mono-alkynylation of this compound

-

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Base (e.g., Et₃N, Diisopropylamine, 2.0 - 5.0 equiv)

-

Solvent (e.g., THF, DMF)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the this compound, palladium catalyst, and CuI.[3]

-

Add the degassed solvent, followed by the amine base.

-

Add the terminal alkyne dropwise while stirring.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

-

Once the reaction is complete, dilute the mixture with an organic solvent (e.g., Et₂O) and filter through a pad of Celite®.[20]

-

Wash the filtrate with saturated aqueous NH₄Cl, then brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

-

Quantitative Data Summary (Sonogashira)

| Parameter | Typical Value | Notes |

| Pd Catalyst Loading | 1 - 3 mol% | Pd(PPh₃)₂Cl₂ is a common choice.[3] |

| Cu(I) Co-catalyst | 2 - 10 mol% | CuI is essential for the standard reaction.[5] |

| Base | 2.0 - 5.0 equiv | An amine base like Et₃N or DIPA often serves as the solvent or co-solvent.[20] |

| Temperature | 25 - 60 °C | The reaction is often run at or near room temperature.[5] |

| Typical Yield | 75 - 95% | High yields are common for a wide range of substrates. |

Conclusion

This compound is a powerful and versatile substrate for a range of palladium-catalyzed cross-coupling reactions.[3] By carefully selecting the reaction type—Suzuki-Miyaura, Stille, Heck, or Sonogashira—and controlling the stoichiometry and reaction conditions, researchers can selectively functionalize one or both C-Br bonds. This enables the efficient and stereospecific synthesis of a diverse array of substituted alkenes, dienes, and enynes, making it an invaluable tool for professionals in chemical research and drug development.[3][4] The protocols provided herein serve as a robust starting point for the design and optimization of these transformative reactions.

References

- 1. 2 constitutional structural isomers of molecular formula C2H2Cl2, C2H2Br2, C2H2F2 or C2H2I2 condensed structural formula skeletal formula E/Z geometrical isomerism positional group isomerism boiling points differences in physical properties uses applications Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 2. 1,2-Dibromoethylene - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. nobelprize.org [nobelprize.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Stille Coupling | NROChemistry [nrochemistry.com]

- 8. Stille Coupling [organic-chemistry.org]

- 9. Heck Coupling | NROChemistry [nrochemistry.com]

- 10. thieme.de [thieme.de]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 14. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. benchchem.com [benchchem.com]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. Heck reaction - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Sonogashira Coupling | NROChemistry [nrochemistry.com]

Application Notes and Protocols for Sonogashira Coupling with (E)-1,2-Dibromoethene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a vinyl or aryl halide and a terminal alkyne.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis.[1][2] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2][3]

This document provides detailed application notes and protocols for the Sonogashira coupling of (E)-1,2-dibromoethene. This substrate is a valuable building block for the synthesis of symmetrical and unsymmetrical 1,2-disubstituted alkynes, which are important motifs in various fields of chemical research. The presence of two bromine atoms allows for sequential couplings, offering a pathway to complex molecular architectures.

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves two interconnected cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the vinyl halide ((E)-1,2-dibromoethene) to form a Pd(II) complex.

-

Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.

-

Reductive Elimination: The desired coupled product is formed, regenerating the Pd(0) catalyst.[4]

Copper Cycle:

-

Coordination: The copper(I) co-catalyst coordinates with the terminal alkyne.

-

Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper acetylide intermediate. This intermediate is then ready for the transmetalation step with the palladium complex.[4]

Experimental Protocols

General Procedure for Sonogashira Coupling of (E)-1,2-Dibromoethene

This protocol outlines a general procedure for the Sonogashira coupling of (E)-1,2-dibromoethene with a terminal alkyne. The specific conditions may require optimization depending on the substrate and desired product (mono- or di-substituted).

Materials:

-

(E)-1,2-Dibromoethene

-

Terminal Alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)

-

Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) Iodide (CuI)

-

Amine Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

-

Anhydrous Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene)

-

Inert Gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add the palladium catalyst and copper(I) iodide under an inert atmosphere.

-

Add the anhydrous, degassed solvent, followed by the amine base.

-

Add (E)-1,2-dibromoethene and the terminal alkyne to the reaction mixture.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol for Selective Mono-alkynylation

To favor the formation of the mono-alkynylated product, the stoichiometry of the reagents is crucial.

Key Adjustments to the General Protocol:

-

Use a slight excess of (E)-1,2-dibromoethene (e.g., 1.2-1.5 equivalents) relative to the terminal alkyne (1.0 equivalent).

-

Carefully monitor the reaction to stop it once the starting alkyne is consumed, to minimize the formation of the di-substituted product.

Protocol for Di-alkynylation (Symmetrical)

For the synthesis of symmetrical di-alkynylated products, an excess of the terminal alkyne is used.

Key Adjustments to the General Protocol:

-

Use at least 2.2 equivalents of the terminal alkyne relative to (E)-1,2-dibromoethene (1.0 equivalent).

-

The reaction may require longer reaction times or higher temperatures to ensure complete conversion.

Protocol for Di-alkynylation (Unsymmetrical) - Stepwise Approach

The synthesis of unsymmetrical di-alkynylated products requires a stepwise approach.

-

First Coupling: Follow the protocol for selective mono-alkynylation to synthesize the (E)-1-bromo-2-alkynylethene intermediate. Purify this intermediate by column chromatography.

-

Second Coupling: Use the purified mono-alkynylated product as the starting material in a second Sonogashira coupling with a different terminal alkyne (typically 1.1-1.2 equivalents). Follow the general protocol for this second coupling step.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of (E)-1,2-dibromoethene with various terminal alkynes, based on established procedures for similar substrates. It is important to note that yields are highly dependent on the specific reaction conditions and may require optimization.

| (E)-1,2-Dibromoethene (equiv.) | Terminal Alkyne (equiv.) | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1.0 | Phenylacetylene (2.2) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | (E)-1,2-di(phenylethynyl)ethene | Good-Excellent |

| 1.0 | 1-Hexyne (2.2) | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 80 | 16 | (E)-1,2-di(hex-1-yn-1-yl)ethene | Good |

| 1.0 | Trimethylsilylacetylene (2.2) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 10 | (E)-1,2-bis(trimethylsilylethynyl)ethene | Good-Excellent |

| 1.2 | Phenylacetylene (1.0) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 8 | (E)-1-bromo-2-(phenylethynyl)ethene | Moderate-Good |

| 1.2 | 1-Hexyne (1.0) | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 60 | 12 | (E)-1-bromo-2-(hex-1-yn-1-yl)ethene | Moderate |

Table 1: Representative Conditions for Sonogashira Coupling of (E)-1,2-Dibromoethene. Yields are qualitative and based on typical outcomes for similar reactions; specific yields will vary.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the Sonogashira coupling.

Catalytic Cycle

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

References

Application Notes and Protocols: 1,2-Dibromoethene as a Versatile Building Block for Substituted Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromoethene, existing as both cis (Z) and trans (E) isomers, is a highly versatile and valuable building block in organic synthesis. Its two reactive carbon-bromine bonds serve as handles for the sequential and stereoselective introduction of a wide array of substituents, enabling the construction of complex and functionally diverse alkenes. This application note provides a comprehensive overview of the utility of this compound in the synthesis of substituted alkenes via various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings. Detailed experimental protocols and quantitative data are presented to facilitate the application of these methodologies in research and development settings, particularly in the synthesis of novel therapeutic agents and functional materials.

Key Advantages of this compound in Alkene Synthesis

-

Stereochemical Control: The distinct reactivity of the (E)- and (Z)- isomers allows for the synthesis of stereodefined di-, tri-, and tetrasubstituted alkenes.

-

Sequential Functionalization: The differential reactivity of the two C-Br bonds under controlled conditions enables the stepwise introduction of different functional groups, leading to unsymmetrical alkenes.

-

Versatility in Cross-Coupling: this compound is a competent substrate in a variety of powerful C-C bond-forming reactions, providing access to a broad chemical space.

-

Commercial Availability: Both isomers of this compound are commercially available, making them readily accessible starting materials.

Applications in Cross-Coupling Reactions

This compound is a key substrate for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds with high efficiency and selectivity. The general scheme involves the reaction of this compound with an organometallic reagent in the presence of a palladium catalyst and a base.

Logical Relationship of Cross-Coupling Components

Caption: Key components in a typical cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, reacting this compound with organoboron compounds. This reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of its byproducts.

Quantitative Data for Suzuki-Miyaura Coupling of this compound

| Entry | This compound Isomer | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | E/Z Ratio |

| 1 | E | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | (E)-1-Bromo-2-phenylethene | 85 | >98:2 |

| 2 | Z | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | (Z)-1-Bromo-2-phenylethene | 82 | >98:2 |

| 3 | E | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | (E)-1-Bromo-2-(4-methoxyphenyl)ethene | 91 | >98:2 |

| 4 | E | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Na₂CO₃ | THF/H₂O | (E)-1-Bromo-1,3-butadiene | 78 | >95:5 |

| 5 | E | Phenylboronic acid (2.2 equiv) | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | (E)-1,2-Diphenylethene | 95 | >98:2 |

Experimental Protocol: Mono-arylation of (E)-1,2-Dibromoethene

-

To a flame-dried Schlenk flask under an argon atmosphere, add (E)-1,2-dibromoethene (1.0 mmol, 186 mg), phenylboronic acid (1.1 mmol, 134 mg), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Add a degassed mixture of toluene (8 mL) and water (2 mL).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and add water (10 mL).

-

Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (hexanes) to afford (E)-1-bromo-2-phenylethene.

Experimental Workflow: Sequential Suzuki-Miyaura Coupling

Caption: Workflow for synthesizing unsymmetrical alkenes.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp)–C(sp²) bonds by reacting this compound with terminal alkynes. This reaction is instrumental in the synthesis of enynes, which are important precursors for more complex molecular architectures.

Quantitative Data for Sonogashira Coupling of this compound

| Entry | This compound Isomer | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Product | Yield (%) | E/Z Ratio |

| 1 | E | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | (E)-1-Bromo-4-phenyl-1-en-3-yne | 88 | >98:2 |

| 2 | Z | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | (Z)-1-Bromo-4-phenyl-1-en-3-yne | 85 | >98:2 |

| 3 | E | 1-Hexyne | Pd(PPh₃)₄/CuI | i-Pr₂NH | DMF | (E)-1-Bromo-1-octen-3-yne | 82 | >95:5 |

| 4 | E | Trimethylsilylacetylene | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | (E)-1-Bromo-2-(trimethylsilyl)ethyne | 90 | >98:2 |

| 5 | E | Phenylacetylene (2.2 equiv) | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | (E)-1,4-Diphenyl-1-en-3-yne | 75 | >98:2 |

Experimental Protocol: Mono-alkynylation of (Z)-1,2-Dibromoethene

-

To a flame-dried Schlenk flask under an argon atmosphere, add (Z)-1,2-dibromoethene (1.0 mmol, 186 mg), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg), and copper(I) iodide (CuI) (0.04 mmol, 8 mg).

-

Add anhydrous and degassed tetrahydrofuran (B95107) (THF) (10 mL) and triethylamine (B128534) (Et₃N) (3.0 mmol, 0.42 mL).

-

Add phenylacetylene (1.1 mmol, 112 mg) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (hexanes) to yield (Z)-1-bromo-4-phenyl-1-en-3-yne.

Signaling Pathway: Sonogashira Catalytic Cycle

Caption: Simplified Sonogashira catalytic cycle.

Heck Coupling

The Heck coupling reaction involves the coupling of this compound with an alkene, typically in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of substituted dienes and styrenes.

Quantitative Data for Heck Coupling of this compound

| Entry | This compound Isomer | Alkene | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | E/Z Ratio of New Double Bond |

| 1 | E | Styrene (B11656) | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | (E,E)-1-Bromo-4-phenyl-1,3-butadiene | 75 | >95:5 |

| 2 | E | Methyl acrylate | Pd(OAc)₂ | NaOAc | DMF | Methyl (E,E)-4-bromo-2,4-pentadienoate | 80 | >95:5 |

| 3 | Z | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | (Z,E)-1-Bromo-4-phenyl-1,3-butadiene | 72 | >95:5 |

Experimental Protocol: Heck Coupling of (E)-1,2-Dibromoethene with Styrene

-

To a sealed tube, add (E)-1,2-dibromoethene (1.0 mmol, 186 mg), styrene (1.2 mmol, 125 mg), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12 mg), and triethylamine (Et₃N) (1.5 mmol, 0.21 mL).

-

Add anhydrous acetonitrile (5 mL).

-

Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

-

Monitor the reaction by GC-MS.

-

After cooling to room temperature, filter the mixture through a pad of celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (hexanes) to obtain (E,E)-1-bromo-4-phenyl-1,3-butadiene.

Stille Coupling

The Stille coupling reaction pairs this compound with organostannane reagents. A key advantage of this reaction is the stability and functional group tolerance of the organostannane coupling partners. However, the toxicity of tin compounds is a significant drawback.

Quantitative Data for Stille Coupling of this compound

| Entry | This compound Isomer | Organostannane | Catalyst | Solvent | Product | Yield (%) | E/Z Ratio |

| 1 | E | Vinyltributyltin | Pd(PPh₃)₄ | THF | (E)-1-Bromo-1,3-butadiene | 85 | >98:2 |

| 2 | Z | Phenyltributyltin | Pd(PPh₃)₄ | Toluene | (Z)-1-Bromo-2-phenylethene | 80 | >98:2 |

| 3 | E | (Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | DMF | (E)-1-Bromo-2-(2-thienyl)ethene | 88 | >98:2 |

Experimental Protocol: Stille Coupling of (E)-1,2-Dibromoethene with Vinyltributyltin

-

In a flame-dried flask under an inert atmosphere, dissolve (E)-1,2-dibromoethene (1.0 mmol, 186 mg) in anhydrous THF (10 mL).

-

Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

-

Add vinyltributyltin (1.1 mmol, 348 mg) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 65 °C) and stir for 16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (B91410) (KF) (10 mL) and stir vigorously for 1 hour to precipitate the tin byproducts.

-

Filter the mixture through celite and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexanes).

Conclusion

This compound is a powerful and versatile building block for the stereoselective synthesis of a wide range of substituted alkenes. The palladium-catalyzed cross-coupling reactions outlined in these application notes—Suzuki-Miyaura, Sonogashira, Heck, and Stille—provide reliable and efficient methods for the construction of complex olefinic structures. By carefully selecting the reaction conditions, catalysts, and coupling partners, researchers can achieve high yields and excellent stereocontrol, making this compound an invaluable tool in modern organic synthesis and drug discovery. The provided protocols and data serve as a practical guide for the implementation of these synthetic strategies.

Application Notes and Protocols for the Synthesis of Conjugated Enediynes using 1,1-Dibromoethylenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated enediynes are a class of organic molecules characterized by a structural motif of a double bond flanked by two triple bonds. This unique arrangement imbues them with remarkable electronic properties and significant potential in materials science and medicinal chemistry. Notably, the enediyne core is the pharmacophore of a class of potent antitumor antibiotics. Their mechanism of action involves the Bergman cyclization, a rearrangement that generates a highly reactive p-benzyne diradical capable of cleaving double-stranded DNA, leading to cancer cell death.[1]

The synthesis of these complex molecules can be efficiently achieved through a two-step process starting from readily available aldehydes. The first step involves the conversion of an aldehyde to a 1,1-dibromoethylene (B1218783) via the Corey-Fuchs reaction. This intermediate then undergoes a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, with a terminal alkyne to furnish the desired conjugated enediyne. This method offers a versatile and modular approach to a wide range of substituted enediynes, making it a valuable tool for synthetic chemists and drug discovery programs.[2]

Synthetic Workflow Overview

The overall synthetic strategy involves two key transformations: the formation of a 1,1-dibromoalkene from an aldehyde, followed by a palladium-catalyzed cross-coupling with a terminal alkyne.

Caption: Overall workflow for the synthesis of conjugated enediynes.

Experimental Protocols

Protocol 1: Synthesis of 1,1-Dibromoethylenes via Corey-Fuchs Reaction

This protocol details the conversion of an aldehyde to its corresponding 1,1-dibromoethylene.

Materials:

-

Aldehyde (1.0 eq)

-

Carbon tetrabromide (CBr₄) (1.5 eq)

-

Triphenylphosphine (B44618) (PPh₃) (3.0 eq)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Hexanes

-

Round-bottom flask

-

Stir bar

-

Ice bath

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (3.0 eq) and anhydrous dichloromethane.

-

Cool the resulting solution to 0 °C in an ice bath.

-

Slowly add carbon tetrabromide (1.5 eq) to the cooled solution. The mixture will typically turn into a yellow or orange suspension.

-

Stir the mixture at 0 °C for 15-30 minutes.

-

Add a solution of the aldehyde (1.0 eq) in dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting aldehyde.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add hexanes to the residue to precipitate triphenylphosphine oxide.

-

Filter the mixture through a pad of silica (B1680970) gel, washing with hexanes.

-

Concentrate the filtrate to yield the crude 1,1-dibromoethylene, which can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of Conjugated Enediynes via Palladium-Catalyzed Sonogashira Coupling

This protocol describes the cross-coupling of a 1,1-dibromoethylene with a terminal alkyne.

Materials:

-

1,1-Dibromoethylene (0.5 mmol, 1.0 eq)

-

Terminal Alkyne (1.0 mmol, 2.0 eq)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (3 mol%)

-

1,2-Bis(diphenylphosphino)ethane (DPPE) (6 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (10 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk tube or similar reaction vessel

-

Stir bar

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the 1,1-dibromoethylene (0.5 mmol), Pd(OAc)₂ (3 mol%), DPPE (6 mol%), and K₃PO₄ (10 mol%).

-

Add anhydrous THF (1.0 mL) to the reaction vessel.

-

Add the terminal alkyne (1.0 mmol) to the mixture.

-

Seal the tube and heat the reaction mixture to 60 °C for 6 hours.

-

After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure conjugated enediyne.[2]

Data Presentation

Table 1: Representative Yields for the Synthesis of 1,1-Dibromoethylenes (Corey-Fuchs Reaction)

| Entry | Aldehyde Substrate | Product | Yield (%) |

| 1 | Benzaldehyde | 1,1-Dibromo-2-phenylethene | 82 |

| 2 | 4-Methoxybenzaldehyde | 1-(1,1-Dibromoethenyl)-4-methoxybenzene | 85 |

| 3 | 4-Chlorobenzaldehyde | 1-Chloro-4-(1,1-dibromoethenyl)benzene | 88 |

| 4 | Cinnamaldehyde | (1,1-Dibromo-3-phenylprop-2-en-1-yl)benzene | 75 |

| 5 | Hexanal | 1,1-Dibromohept-1-ene | 78 |

Yields are based on isolated products after purification.

Table 2: Representative Yields for the Synthesis of Conjugated Enediynes (Sonogashira Coupling)

| Entry | 1,1-Dibromoethylene Substrate | Terminal Alkyne Substrate | Product | Yield (%) |

| 1 | 1,1-Dibromo-2-phenylethene | Phenylacetylene | 1,4-Diphenylbut-1-en-3-yne | 93 |

| 2 | 1,1-Dibromo-2-phenylethene | 4-Ethynyltoluene | 1-Phenyl-4-(p-tolyl)but-1-en-3-yne | 91 |

| 3 | 1-(1,1-Dibromoethenyl)-4-methoxybenzene | Phenylacetylene | 1-(4-Methoxyphenyl)-4-phenylbut-1-en-3-yne | 89 |

| 4 | 1-Chloro-4-(1,1-dibromoethenyl)benzene | 4-Ethynyltoluene | 1-(4-Chlorophenyl)-4-(p-tolyl)but-1-en-3-yne | 85 |

| 5 | 1,1-Dibromo-2-(naphthalen-2-yl)ethene | Phenylacetylene | 2-(4-Phenylbut-3-en-1-ynyl)naphthalene | 87 |

Yields are based on isolated products after purification. Data adapted from Wu, K. et al. (2022).[2]

Table 3: Representative Spectroscopic Data for a Conjugated Enediyne

Product: (E)-1-phenyl-5-(m-tolyl)pent-1-en-4-yn-3-one

| Spectroscopic Data | Values |